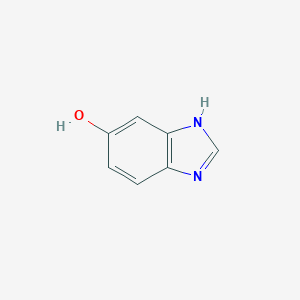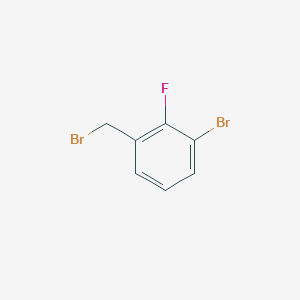
1-Bromo-3-(bromomethyl)-2-fluorobenzene
Descripción general
Descripción
“1-Bromo-3-(bromomethyl)-2-fluorobenzene” is a brominated and fluorinated derivative of benzene. It has a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. Attached to this ring are a bromine atom, a bromomethyl group (-CH2Br), and a fluorine atom .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(bromomethyl)-2-fluorobenzene” would consist of a benzene ring with a bromine atom, a bromomethyl group, and a fluorine atom attached. The exact arrangement of these groups on the ring could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Brominated and fluorinated benzenes can participate in a variety of chemical reactions. For example, they can undergo further halogenation reactions, be used in the synthesis of other compounds, or participate in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(bromomethyl)-2-fluorobenzene” would be influenced by its structure. For example, it would likely be a liquid at room temperature, given the similar properties of other halogenated benzenes .Aplicaciones Científicas De Investigación
Organometallic Chemistry
“1-Bromo-3-(bromomethyl)-2-fluorobenzene” is utilized in the synthesis of organometallic compounds. It acts as a precursor for creating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion , which serves as a stabilizing counterion for electrophilic organic and organometallic cations . This application is crucial for developing new materials with potential use in electronics and catalysis.
Pharmaceutical Research
In pharmaceutical research, this compound is used to synthesize target inhibitors. These inhibitors can be crucial in the development of new medications, particularly those that target specific proteins or enzymes within the body .
Material Science
The compound’s ability to act as a starting material for quasi-one-dimensional molecular solids is of interest in material science. Specifically, it’s used in the creation of a molecular solid based on Ni(mnt)2 anion , which exhibits a crystal structure and spin-gap transition . This has implications for the development of new conductive materials.
Synthetic Organic Chemistry
“3-Bromo-2-fluorobenzyl bromide” is a valuable reagent in synthetic organic chemistry. It’s used for the alkylation of various substrates, contributing to the synthesis of complex organic molecules. This is particularly useful in the creation of compounds with potential therapeutic properties .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atoms in the compound can act as leaving groups, making the carbon they are attached to a good target for nucleophilic attack.
Mode of Action
In the context of a Suzuki–Miyaura cross-coupling reaction, 1-Bromo-3-(bromomethyl)-2-fluorobenzene would interact with a boron reagent. The bromine atoms would leave, and the carbon they were attached to would form a bond with the boron reagent . This is a simplification, and the exact details of the reaction would depend on the specific boron reagent and reaction conditions.
Result of Action
The primary result of the action of 1-Bromo-3-(bromomethyl)-2-fluorobenzene is the formation of a new carbon-carbon bond via a Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds.
Action Environment
The efficacy and stability of 1-Bromo-3-(bromomethyl)-2-fluorobenzene can be influenced by various environmental factors. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also performed in a solvent, and the choice of solvent can have a significant impact on the reaction’s efficiency and the stability of the reagents.
Propiedades
IUPAC Name |
1-bromo-3-(bromomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVHFTWDCYIBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597178 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149947-16-0 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149947-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(bromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(bromomethyl)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



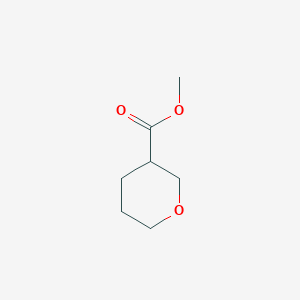
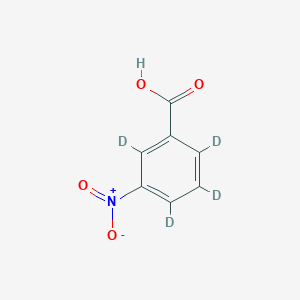
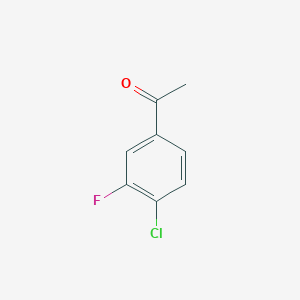


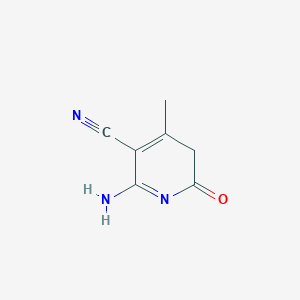
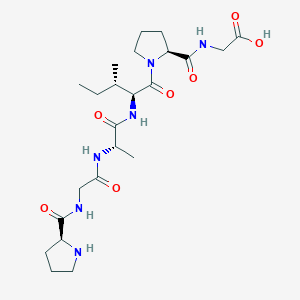
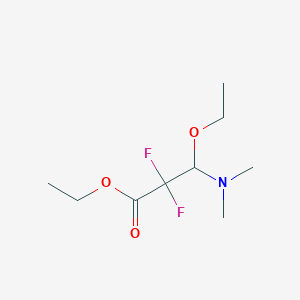
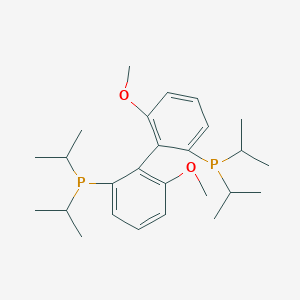
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
